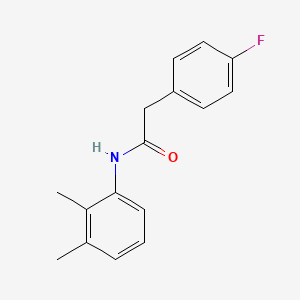![molecular formula C17H18N2O4S B5816631 N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide](/img/structure/B5816631.png)
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide, also known as NSC 743380, is a chemical compound that has gained significant attention in scientific research due to its potential as an anti-cancer agent. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit promising anticancer activity against various cancer cell lines.
Mecanismo De Acción
The mechanism of action of N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 involves its ability to bind to the colchicine binding site on tubulin, a protein that is essential for the formation of the microtubule network. This binding disrupts the microtubule network, leading to the activation of the apoptotic pathway and ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has been found to exhibit several biochemical and physiological effects. It has been shown to induce the expression of pro-apoptotic proteins such as Bax and caspase-3 while inhibiting the expression of anti-apoptotic proteins such as Bcl-2. Additionally, N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has been found to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has several advantages for lab experiments. It has been found to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. Additionally, its mechanism of action is well-understood, which allows for targeted drug development. However, N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has some limitations for lab experiments. It has been found to exhibit cytotoxicity towards normal cells, which can limit its therapeutic potential. Additionally, its solubility in water is low, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380. One potential direction is to develop more potent analogs of N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 that exhibit improved selectivity towards cancer cells. Additionally, further research is needed to understand the molecular mechanisms underlying its cytotoxicity towards normal cells. Finally, research is needed to determine the optimal dosing and administration of N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 for maximum therapeutic benefit.
Métodos De Síntesis
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with butyryl chloride followed by the reaction with 4-nitrobenzoic acid. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.
Aplicaciones Científicas De Investigación
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has been extensively studied for its potential as an anticancer agent. Several studies have reported its ability to induce apoptosis (programmed cell death) in various cancer cell lines including breast cancer, lung cancer, and colon cancer. Additionally, N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has been found to inhibit the growth and proliferation of cancer cells by disrupting the microtubule network.
Propiedades
IUPAC Name |
N-[4-(butanoylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-2-6-16(20)19-24(22,23)15-11-9-14(10-12-15)18-17(21)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMYBBDCHSVJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5816582.png)
![2'-acetyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B5816588.png)
![5-(2,4-dichlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5816590.png)
![N-[5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5816596.png)
![1-fluoro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5816605.png)
![methyl 3-[(2-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5816610.png)

![1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5816625.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)
![4-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5816661.png)